Praseodymium(3+);triperchlorate;hydrate
Overview
Description
- Praseodymium(III) perchlorate hydrate is a chemical compound with the formula Pr(ClO₄)₃·xH₂O, where x represents the number of water molecules associated with the compound.
- It is a colorless liquid and is commonly used in industrial and scientific research applications.
Synthesis Analysis
- Praseodymium(III) perchlorate hydrate can be synthesized through various methods, including precipitation reactions or by reacting praseodymium salts with perchloric acid.
- The synthesis process may involve the use of anhydrous or hydrated forms of praseodymium salts, depending on the desired product.
Molecular Structure Analysis
- The molecular formula for praseodymium(III) perchlorate hydrate is Pr(ClO₄)₃·xH₂O.
- The compound consists of praseodymium ions (Pr³⁺) coordinated with three perchlorate ions (ClO₄⁻) and water molecules.
- The exact structure and coordination geometry depend on the hydration state (x) and the specific crystalline form.
Chemical Reactions Analysis
- Praseodymium(III) perchlorate hydrate can participate in various chemical reactions, including:
- Hydrolysis : The compound can react with water to form praseodymium hydroxide and perchloric acid.
- Redox Reactions : Praseodymium ions can undergo redox reactions, changing their oxidation state.
- Complex Formation : Praseodymium ions can form complexes with other ligands, altering their chemical properties.
Physical And Chemical Properties Analysis
- Physical Properties :
- Appearance : Colorless liquid.
- Melting Point : Not available.
- Boiling Point : Not available.
- Density : Not available.
- Flash Point : Not available.
- Chemical Properties :
- Solubility : Praseodymium(III) perchlorate hydrate is soluble in water.
- Stability : The compound is stable under normal conditions but may decompose upon heating or exposure to light.
Safety And Hazards
- The compound is irritating to eyes, skin, and respiratory tract.
- It may be harmful if swallowed.
- Chronic exposure may affect kidney function.
- In case of exposure, follow appropriate first aid measures and seek medical attention.
Future Directions
- Further research is needed to explore the compound’s applications, stability, and potential modifications for specific uses.
properties
IUPAC Name |
praseodymium(3+);triperchlorate;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClHO4.H2O.Pr/c3*2-1(3,4)5;;/h3*(H,2,3,4,5);1H2;/q;;;;+3/p-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRYAAGBJSWVKIG-UHFFFAOYSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Pr+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3H2O13Pr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00583722 | |
Record name | Praseodymium perchlorate--water (1/3/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00583722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Praseodymium(3+);triperchlorate;hydrate | |
CAS RN |
51411-03-1 | |
Record name | Praseodymium perchlorate--water (1/3/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00583722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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